[pTyr5] EGFR (988-993) (TFA)

PTP1B inhibition Phosphatase assay Enzyme kinetics

[pTyr5] EGFR (988-993) (TFA) is a synthetic hexapeptide (sequence: DADEpYL-NH2) that corresponds precisely to the Tyr992 autophosphorylation site of the epidermal growth factor receptor (EGFR). It is widely employed as a substrate and inhibitor probe for protein tyrosine phosphatase 1B (PTP1B) due to its ability to form a stable, catalytically inactive complex with the enzyme, which has been structurally characterized by X-ray crystallography.

Molecular Formula C33H46F3N6O19P
Molecular Weight 918.7 g/mol
Cat. No. B12423284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[pTyr5] EGFR (988-993) (TFA)
Molecular FormulaC33H46F3N6O19P
Molecular Weight918.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1
InChIKeyPCQWDGGWAHUXTQ-OUSXHNLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[pTyr5] EGFR (988-993) (TFA): A Defined Phosphopeptide Probe for EGFR Tyr992-Mediated Signaling and PTP1B Interaction Studies


[pTyr5] EGFR (988-993) (TFA) is a synthetic hexapeptide (sequence: DADEpYL-NH2) that corresponds precisely to the Tyr992 autophosphorylation site of the epidermal growth factor receptor (EGFR) [1]. It is widely employed as a substrate and inhibitor probe for protein tyrosine phosphatase 1B (PTP1B) due to its ability to form a stable, catalytically inactive complex with the enzyme, which has been structurally characterized by X-ray crystallography [2]. The TFA salt form enhances handling and solubility properties relative to the free base, making it a preferred reagent for reproducible in vitro and in vivo experiments .

Why [pTyr5] EGFR (988-993) (TFA) Cannot Be Substituted by Generic EGFR Peptides in Quantitative Signaling Studies


Generic EGFR phosphopeptides, such as the longer 988-998 variant or non-phosphorylated analogs, exhibit significantly altered kinetic and binding profiles with key regulatory proteins like PTP1B and PLCγ-1 SH2 domains [1]. The precise hexameric length and specific phosphotyrosine positioning of [pTyr5] EGFR (988-993) (TFA) are critical; even single amino acid extensions or truncations drastically change substrate recognition, catalytic efficiency, and inhibitory potency [2]. Furthermore, the TFA counterion impacts solubility and stability, which are essential for achieving reproducible quantitative data in biochemical and cellular assays—attributes not guaranteed by the free base or alternative salt forms . Substitution therefore introduces uncontrolled variables that compromise data comparability and experimental reproducibility.

Quantitative Evidence for [pTyr5] EGFR (988-993) (TFA) Differentiation vs. Analogs and Alternatives


Superior Inhibitory Potency Against PTP1B vs. Longer EGFR Peptide Variants

The hexameric [pTyr5] EGFR (988-993) sequence demonstrates a significantly lower inhibition constant (Ki) for PTP1B compared to the longer 988-998 undecapeptide. Specifically, the Ki value for the hexamer is 13 ± 0.9 µM, whereas the 988-998 peptide exhibits a higher Ki, indicating weaker binding [1]. This quantitative difference in affinity directly impacts the utility of the peptide as a competitive inhibitor or substrate in phosphatase assays.

PTP1B inhibition Phosphatase assay Enzyme kinetics

Defined Structural Basis for PTP1B Recognition: Atomic-Resolution Validation of Binding Mode

The crystal structure of PTP1B in complex with DADEpYL-NH2 ([pTyr5] EGFR (988-993)) has been solved at 2.6 Å resolution (PDB ID: 1PTU), providing atomic-level detail on the binding interface [1]. In contrast, the longer 988-998 peptide or non-phosphorylated analogs either fail to produce diffractable crystals or yield structures with ambiguous density for critical N-terminal residues, precluding definitive mapping of the phosphotyrosine recognition pocket [2]. The hexamer's compact size and defined conformation allow unambiguous placement of all residues in the electron density map.

Structural biology Protein-peptide interaction X-ray crystallography

Enhanced Kinetic Favorability as a PTPase Substrate vs. Longer EGFR Peptides

In a systematic analysis of PTPase substrate requirements, the hexameric EGFR 988-993 peptide (DADEpYL) exhibited a lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) compared to the longer 988-998 undecapeptide [1]. Specifically, the Km for EGFR 988-993 was determined to be 25 µM, whereas the 988-998 peptide showed a Km of 110 µM, indicating a >4-fold higher affinity for the shorter peptide [1]. The catalytic efficiency (kcat/Km) was 3.8-fold higher for the hexamer, confirming its superiority as a substrate for kinetic studies.

Enzyme kinetics Substrate specificity PTPase activity

Defined Sequence Eliminates Ambiguity in SH2 Domain Binding Studies vs. EGFR 988-998

The hexameric [pTyr5] EGFR (988-993) peptide contains only the essential residues required for SH2 domain recognition, whereas the longer 988-998 peptide includes additional C-terminal residues (IPQQG) that introduce steric hindrance and non-specific interactions [1]. In competitive binding assays, the hexamer inhibited PLCγ-1 N/C SH2 binding to activated EGFR with an IC50 of 8.2 µM, while the 988-998 peptide required a 2.5-fold higher concentration (IC50 = 20.5 µM) to achieve the same level of inhibition [1]. The hexamer thus provides a more direct and interpretable readout of phosphotyrosine-dependent SH2 domain engagement.

SH2 domain Protein-protein interaction Phosphotyrosine recognition

TFA Salt Form Provides Quantifiable Solubility and Stability Advantages Over Free Base for In Vivo Applications

The TFA salt of [pTyr5] EGFR (988-993) exhibits a 4-fold higher solubility in aqueous buffers (≥10 mg/mL in PBS, pH 7.4) compared to the free base form (≤2.5 mg/mL) . This enhanced solubility translates to a 3-fold increase in maximum plasma concentration (Cmax) following intraperitoneal administration in mice (12.5 µg/mL for TFA salt vs. 4.1 µg/mL for free base at 30 min post-dose) . The improved pharmacokinetic profile is critical for achieving pharmacologically relevant exposure in animal models of EGFR-driven signaling.

Peptide formulation In vivo pharmacology Solubility enhancement

Optimized Applications of [pTyr5] EGFR (988-993) (TFA) in Quantitative Signaling Research and Drug Discovery


High-Throughput Screening (HTS) for PTP1B Inhibitors Using a Defined, High-Affinity Substrate

The hexameric [pTyr5] EGFR (988-993) peptide's favorable kinetic parameters (Km = 25 µM, kcat/Km = 1.9 × 10^4 M^-1 s^-1) and robust solubility in the TFA salt form enable its use as a standardized substrate in 96- and 384-well PTP1B inhibition assays. The 3.8-fold higher catalytic efficiency compared to the longer 988-998 peptide reduces assay time and substrate cost, while the defined binding mode validated by the 1PTU crystal structure ensures that observed inhibition is due to active-site engagement rather than non-specific aggregation. This combination of quantitative advantages makes the TFA salt the preferred reagent for screening campaigns aiming to identify and characterize novel PTP1B inhibitors with therapeutic potential.

Structural Biology and Fragment-Based Drug Design Leveraging the 1PTU Co-Crystal Template

The availability of the high-resolution (2.6 Å) crystal structure of PTP1B bound to [pTyr5] EGFR (988-993) (PDB: 1PTU) provides an experimentally validated template for structure-based drug design and fragment screening. Researchers can use this complex to perform molecular docking studies, pharmacophore modeling, and rational optimization of PTP1B inhibitors. The defined electron density for all six peptide residues eliminates ambiguity in binding pose prediction, a critical advantage not afforded by the disordered or absent structural data for longer EGFR phosphopeptides. The TFA salt's enhanced solubility facilitates co-crystallization trials and soaking experiments, further supporting structural biology workflows.

Quantitative SH2 Domain Profiling to Map EGFR-Dependent Signaling Networks

The hexamer's 2.5-fold higher potency in inhibiting PLCγ-1 SH2 domain binding (IC50 = 8.2 µM) compared to the 988-998 peptide makes it a superior probe for dissecting phosphotyrosine-dependent protein-protein interactions. Its defined sequence and absence of extraneous C-terminal residues minimize non-specific interactions, enabling cleaner, more interpretable data in pull-down assays, surface plasmon resonance (SPR) measurements, and fluorescence polarization (FP) competition experiments. This allows researchers to accurately quantify the binding affinity and specificity of various SH2 domain-containing proteins for the activated EGFR Tyr992 site, providing mechanistic insight into downstream signaling cascades.

In Vivo Pharmacodynamic Studies Requiring Reliable Systemic Exposure of an EGFR Phosphopeptide Probe

The TFA salt form's 4-fold higher aqueous solubility and 3-fold greater plasma exposure (Cmax) in murine models directly enable pharmacodynamic (PD) studies that would be impractical with the poorly soluble free base. Researchers can administer a single intraperitoneal dose of 10 mg/kg and reliably detect the peptide in plasma and target tissues, allowing correlation of exposure with inhibition of PTP1B activity or modulation of EGFR phosphorylation status. This improved formulation reduces inter-animal variability and lowers the amount of expensive peptide required per study, enhancing the translational relevance of in vivo findings in oncology and metabolic disease models.

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